Methyl 2-(4-(trifluoromethoxy)phenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(trifluoromethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVMOXKFIQXFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269580 | |
| Record name | Methyl 4-(trifluoromethoxy)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95299-18-6 | |
| Record name | Methyl 4-(trifluoromethoxy)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95299-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(trifluoromethoxy)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate typically involves the esterification of 2-(4-(trifluoromethoxy)phenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: 2-(4-(trifluoromethoxy)phenyl)acetic acid.
Reduction: 2-(4-(trifluoromethoxy)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate is a chemical compound with potential applications in various scientific and industrial fields . Its unique structure, featuring a trifluoromethoxy group on a phenyl ring, makes it an interesting subject for research and development .
Chemistry
This compound is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It can be used to prepare 2-(6-substituted pyrid-2-yloxymethyl)phenylacetate, which involves treating a metal salt of a 6-substituted 2-pyridone . For example, it is involved in the preparation of methyl 2-(6-trifluoromethylpyrid-2-yloxymethylphenylacetate from 2-hydroxy-6-trifluoromethyl-pyridine and methyl 2-chloromethylphenylacetate in the presence of potassium carbonate .
Biology
This compound is studied for its potential biological activities, such as enzyme inhibition. Research has indicated that methyl 2-(3-(difluoromethoxy)phenyl)acetate may exhibit biological activities, particularly in pharmacological contexts. Compounds with similar structures often show such activities.
Medicine
Ongoing research explores potential therapeutic applications of this compound, including its use as a precursor for drug development. For instance, it is used in the preparation of methyl 2-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)acetate . Endochin-Like Quinolone (ELQ) compounds, potentially derived from similar compounds, may yield effective, safe treatments for human and animal afflictions .
Industry
This compound is used in producing specialty chemicals and materials with specific properties.
Synthesis of Ubrogepant
Ubrogepant, an FDA-approved drug, involves a reaction with 4-methylbenzoate .
Synthesis of Alpelisib
Alpelisib, another FDA-approved drug, involves transforming a chloride into a 4H-pyran-4-one intermediate .
Synthesis of Pretomanid
Pretomanid, yet another FDA-approved drug, involves the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate .
Synthesis of Methyl 2-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)acetate
This synthesis utilizes methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate and 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole in a reaction with nitrogen gas .
Mechanism of Action
The mechanism of action of Methyl 2-(4-(trifluoromethoxy)phenyl)acetate involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act by binding to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 2-(4-(Trifluoromethyl)phenyl)acetate (CAS: 721-63-1)
- Structure : Ethyl ester with a para-trifluoromethyl (-CF₃) group.
- Molecular Formula : C₁₁H₁₁F₃O₂.
- Key Differences: The trifluoromethyl group (-CF₃) is more electron-withdrawing than -OCF₃, altering electronic properties and reactivity.
- Applications : Used in agrochemical research due to its structural similarity to pesticidal triazine derivatives .
Ethyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS: 331-33-9)
Functional Group Modifications
Ethyl 2-((4-(Trifluoromethoxy)phenyl)amino)acetate (CAS: 306935-79-5)
- Structure: Amino group (-NH-) replaces the ester oxygen.
- Key Differences: The amide linkage enhances stability against hydrolysis compared to esters.
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (CAS: Not provided)
- Structure : Incorporates a ketone (oxo) group adjacent to the ester.
- Key Differences: The α-ketoester moiety increases reactivity in nucleophilic additions or cyclization reactions. Potential use in synthesizing heterocyclic compounds, such as triazoles .
Complex Ester Derivatives
2-(4-(Phenoxy)phenyl)propyl 2-(4-(Trifluoromethoxy)phenyl)acetate
- Structure: Propyl ester with a phenoxy-substituted phenyl group.
- Key Differences: Increased steric bulk and hydrophobicity may enhance membrane permeability. Phenoxy groups are common in liquid crystal and polymer applications, suggesting material science utility .
Biological Activity
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS Number: 95299-18-6) is an organic compound notable for its trifluoromethoxy substituent, which enhances its lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
This compound consists of a phenyl ring substituted with a trifluoromethoxy group and an acetate moiety. The presence of the trifluoromethoxy group significantly influences the compound's reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C10H10F3O3 |
| Molecular Weight | 236.18 g/mol |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not specifically documented |
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, facilitating its action at target sites within cells.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in various biological assays. For instance, studies have shown that similar compounds can significantly inhibit enzyme activities, such as those involved in neurotransmitter uptake and viral replication . The following sections summarize key findings related to the biological activity of this compound.
Antiviral Activity
Recent investigations into the antiviral properties of trifluoromethyl-containing compounds have demonstrated significant efficacy against various viruses. For example, certain derivatives have shown up to a 70% reduction in viral particles for rotavirus strains . The specific antiviral activity of this compound has not been extensively documented but can be inferred from related compounds.
Inhibition Studies
Inhibition studies have highlighted the potential of this compound as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. A related compound exhibited up to 60-fold higher potency against MMP-1 due to favorable interactions between the trifluoromethyl group and specific amino acid residues within the enzyme .
Case Studies
- Enzyme Inhibition : A study assessed the inhibitory effects of various trifluoromethylated compounds on MMP-1, revealing that modifications to the phenyl ring could enhance inhibitory activity significantly.
- Pharmacological Evaluation : In vivo studies involving similar compounds indicated promising results in reducing tumor growth in animal models, suggesting that this compound may possess anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 2-(4-(trifluoromethoxy)phenyl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, in strobilurin analog synthesis, the ester group is introduced by reacting 4-(trifluoromethoxy)phenylacetic acid with methanol under acidic catalysis. Key variables include:
- Catalysts : Sulfuric acid or trifluoroacetic anhydride for esterification.
- Solvents : Dichloromethane or THF for better solubility of aromatic intermediates.
- Temperature : Room temperature to 60°C to avoid decomposition of the trifluoromethoxy group.
A yield of 83% was achieved using optimized conditions (reflux in methanol with H₂SO₄, 12 hours) .
Q. What spectroscopic techniques are critical for structural confirmation, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 3.77 (OCH₃) and δ 163.5 (ester carbonyl) confirm ester formation. Aromatic protons (δ 7.12–7.65) and trifluoromethoxy carbon (δ 118.8) validate the phenyl substitution pattern .
- Mass Spectrometry : Molecular ion peaks at m/z 234.17 (calculated) align with the molecular formula C₁₀H₉F₃O₃ .
- X-ray Crystallography : Software like SHELX refines crystal structures, resolving ambiguities in stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent Modifications : Replacing the trifluoromethoxy group with pentafluoroethoxy () increases electronegativity, potentially enhancing binding to fungal targets (e.g., cytochrome bc₁ in strobilurin analogs) .
- DFT Calculations : Predict electronic effects of substituents on reactivity. For example, electron-withdrawing groups stabilize transition states in ester hydrolysis .
- Biological Assays : Fungicidal activity (EC₅₀ values) is tested against Botrytis cinerea to validate SAR hypotheses .
Q. How do researchers resolve contradictions in reported biological activities of analogs?
- Methodological Answer :
- Purity Analysis : Impurities (e.g., unreacted 4-(trifluoromethoxy)phenylacetic acid) can skew bioactivity results. HPLC with UV detection (λ = 254 nm) quantifies purity (>97% required for reliable assays) .
- Isomeric Effects : Enantiomers (e.g., (R)- vs. (S)-morpholin-3-yl analogs) may exhibit divergent activities. Chiral chromatography (Chiralpak® columns) separates isomers for individual testing .
- Environmental Factors : Bioactivity discrepancies in fungicidal studies may arise from differences in spore density or humidity during assays. Standardized OECD guidelines mitigate these variables .
Q. What computational tools are used to predict metabolic stability of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Software like SwissADME estimates metabolic pathways (e.g., ester hydrolysis by liver carboxylesterases).
- Docking Simulations : AutoDock Vina models interactions with CYP450 enzymes to predict oxidation sites .
- In Vitro Validation : Microsomal stability assays (rat liver S9 fractions) confirm computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
